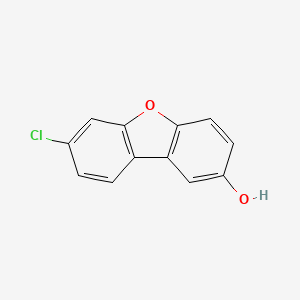
7-Chloro-2-dibenzofuranol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-hydroxy-3-chlorodibenzofuran is a member of the class of dibenzofurans that is dibenzo[b,d]furan substituted by a chloro group at position 7 and a hydroxy group at position 2. It is a member of dibenzofurans, a member of phenols and an organochlorine compound. It derives from a hydride of a dibenzofuran.
Wissenschaftliche Forschungsanwendungen
Electrophilic Character in Protein Labeling
7-Chloro-2-dibenzofuranol demonstrates significant electrophilic properties, particularly useful in protein labeling. Baines, Allen, and Brocklehurst (1977) explored its electrophilic character, emphasizing its reactivity towards nucleophiles and potential in irreversible protein alkylation (Baines, Allen, & Brocklehurst, 1977).
Pharmaceutical Analysis Techniques
Elbashir, Suliman, and Aboul‐Enein (2011) highlighted the application of 7-Chloro-2-dibenzofuranol in pharmaceutical analysis, particularly in spectrophotometry and spectrofluorimetry for determining pharmaceutical amines. This showcases its utility as a fluorogenic and chromogenic reagent (Elbashir, Suliman, & Aboul‐Enein, 2011).
Quantitative Fluorescence Detection
Voigt and Eitenmiller (1974) utilized 7-Chloro-2-dibenzofuranol for quantitative fluorescence detection of biologically active amines in fermented foods. Its advantage lies in the simplicity of derivative formation and the ability to form fluorescent derivatives with various biologically active amines (Voigt & Eitenmiller, 1974).
Synthesis of Lipophilic Oligonucleotides
Köstler and Rosemeyer (2009) reported on the synthesis of novel phosphoramidite building blocks for preparing lipophilic oligonucleotides, involving the reaction of inosine with 7-Chloro-2-dibenzofuranol derivatives. This research underscores its role in advancing oligonucleotide chemistry (Köstler & Rosemeyer, 2009).
Dechlorination of Polychlorinated Dibenzodioxins
Ukisu and Miyadera (2002) explored the dechlorination of polychlorinated dibenzodioxins using 7-Chloro-2-dibenzofuranol under mild conditions. This study presents its potential in environmental remediation, particularly in removing chlorine from harmful compounds (Ukisu & Miyadera, 2002).
Thiol-Specific Fluorigenic Reagent
Andrews, Ghosh, Ternai, and Whitehouse (1982) synthesized and studied 7-Chloro-2-dibenzofuranol as a new fluorigenic, thiol-specific reagent. Its specificity towards thiols and improved fluorescence intensity make it a valuable tool in biochemistry (Andrews, Ghosh, Ternai, & Whitehouse, 1982).
Substitution Reactions with Aromatic Amines
Read and Norris (1985) investigated the nucleophilic substitution reactions of 7-Chloro-2-dibenzofuranol with aromatic amines. This study demonstrates its versatility in chemical synthesis, especially in reactions with primary and secondary aromatic amines (Read & Norris, 1985).
Crystal and Molecular Structure Analysis
Thimmegowda, Sarala, Kumar, Chandrappa, Prasad, Sridhar, Prasad, and Rangappa (2008) conducted a detailed crystal and molecular structure analysis of a compound derived from 7-Chloro-2-dibenzofuranol. This work provides insights into the structural aspects of derivatives and their potential applications in material science (Thimmegowda et al., 2008).
Eigenschaften
CAS-Nummer |
73518-07-7 |
|---|---|
Produktname |
7-Chloro-2-dibenzofuranol |
Molekularformel |
C12H7ClO2 |
Molekulargewicht |
218.63 g/mol |
IUPAC-Name |
7-chlorodibenzofuran-2-ol |
InChI |
InChI=1S/C12H7ClO2/c13-7-1-3-9-10-6-8(14)2-4-11(10)15-12(9)5-7/h1-6,14H |
InChI-Schlüssel |
ZLLZJWZFKKBNDP-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1O)C3=C(O2)C=C(C=C3)Cl |
Kanonische SMILES |
C1=CC2=C(C=C1O)C3=C(O2)C=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



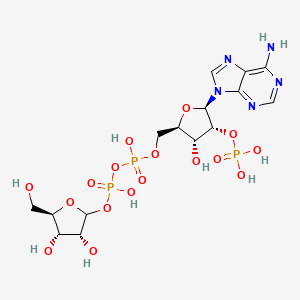
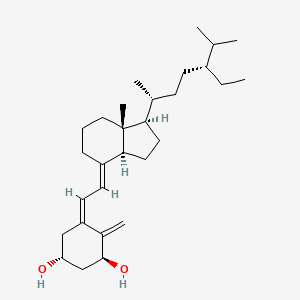
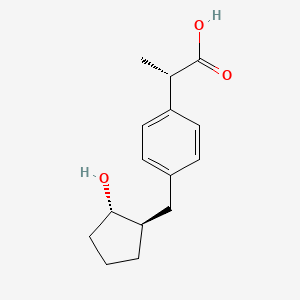

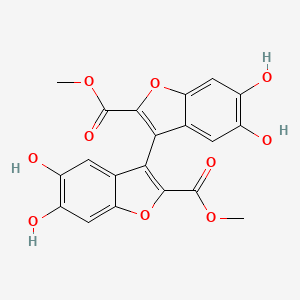
![5-(4,10-dihydroxy-7,9-dimethoxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromen-5-yl)-7,9-dimethoxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromene-4,10-diol](/img/structure/B1251378.png)
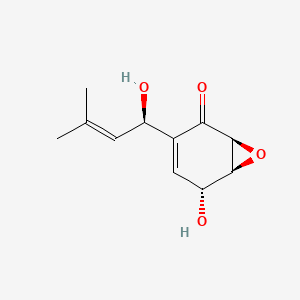
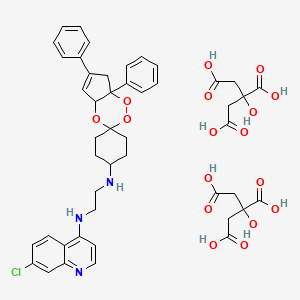
![(2R)-N-[(2S,3R)-1,3-bis[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]octadecan-2-yl]-2-hydroxytetracosanamide](/img/structure/B1251384.png)

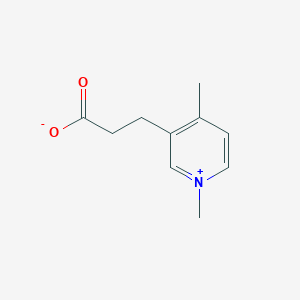
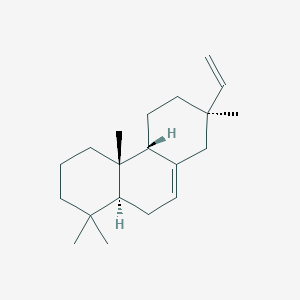
![(4R)-4-Hydroxy-4-[6-[(5R)-5-(methoxymethyl)-2-oxo-1,3-oxazolidin-3-yl]-1,3-benzothiazol-2-yl]butanenitrile](/img/structure/B1251392.png)
